DAR Optimization: vc-MMAE Achieves Higher Drug-to-Antibody Ratio Without Potency Compromise
The H32-VCMMAE ADC achieved an optimal DAR of 6.6 while maintaining high potency and synthetic yield, representing a 65% higher drug load than the typical DAR4 vedotin construct [1]. This elevated DAR was achieved without compromising cell penetration or payload release in cancer cells, and the H32-VCMMAE series demonstrated superior efficacy compared to both H32-DM1 (maytansinoid-based) and Kadcyla® (trastuzumab emtansine) in HER2-expressing N87, SK-BR-3, and BT474 cell lines [1].
| Evidence Dimension | Drug-to-Antibody Ratio (DAR) and Relative In Vitro Efficacy |
|---|---|
| Target Compound Data | DAR 6.6 (H32-VCMMAE); Efficacy ranking: H32-VCMMAE > H32-DM1 > Kadcyla® |
| Comparator Or Baseline | Kadcyla® (trastuzumab emtansine, DAR ~3.5); H32-DM1 (non-cleavable linker, DAR unspecified) |
| Quantified Difference | H32-DM1 showed 2- to 8-fold greater anticancer efficacy than Kadcyla®; H32-VCMMAE efficacy exceeded H32-DM1 |
| Conditions | In vitro cell assays on HER2+ N87, SK-BR-3, and BT474 cells |
Why This Matters
Higher DAR without potency loss translates to increased payload delivery per antibody, potentially reducing antibody dose requirements and manufacturing costs in ADC development programs.
- [1] Chiang, Z. C., et al. (2020). Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells. PLOS ONE, 15(9), e0239813. doi:10.1371/journal.pone.0239813 View Source
